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Compound of Interest

Compound Name: N-Methylacetamide-d7

Cat. No.: B1611707

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylacetamide-d7 (NMA-d7) is a deuterated isotopologue of N-Methylacetamide (NMA),
a simple amide that serves as a fundamental model for the peptide bond in proteins. Its
application is particularly relevant in pharmacokinetic and metabolic studies where it is used as
a stable isotope-labeled internal standard for the quantification of N-Methylacetamide or related
compounds in biological matrices. The deuterium labeling provides a distinct mass
spectrometric signature, allowing for precise differentiation from the endogenous, non-labeled
compound. This guide provides a comprehensive overview of the chemical properties,
structure, and relevant experimental methodologies of N-Methylacetamide-d7.

Chemical and Physical Properties

The physical and chemical properties of N-Methylacetamide-d7 are summarized in the table
below. These properties are essential for its handling, storage, and application in experimental
settings.
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Property Value Reference(s)
Molecular Formula CsD7NO [1]
Molecular Weight 80.14 g/mol [1][2]
CAS Number 3669-74-7 [2][3]
Appearance Colorless liquid or solid

Melting Point 26-28 °C

Boiling Point 204-206 °C

Density 1.05 g/mL at 25 °C

Refractive Index (n20/D) 1.429

Isotopic Purity =98 atom % D

Water Solubility Soluble

Structural Information

The structural identifiers for N-Methylacetamide-d7 are crucial for its unambiguous
identification in chemical databases and literature.

Identifier Value Reference(s)
N-

IUPAC Name (trideuteriomethyl)acetamide-
d4

[ZHIN(C(=0)C([2H])([2H])

SMILES String [2H])C([2H])([2H])[2H]

1S/C3H7NO/c1-3(5)4-2/h1-

InChl ]
2H3,(H,4,5)/i1D3,2D3/hD
OHLUUHNLEMFGTQ-

InChl Key
KBKLHOFPSA-N

Linear Formula CD3CONDCDs
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Synthesis

While a specific detailed protocol for the synthesis of N-Methylacetamide-d7 is not readily
available in the public domain, a general synthetic approach can be inferred from the
established methods for the synthesis of N-Methylacetamide and other deuterated compounds.
The most common method involves the reaction of a deuterated amine with a deuterated
acetylating agent.

General Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of N-Methylacetamide-
dz7.
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General Synthesis Workflow for N-Methylacetamide-d7

Starting Materials

Acetic acid-d4 (CD3COOD)

Methylamine-d5 (CD3ND2) or Acetyl-d3 chloride (CD3COCI)

Acylation Reaction
(e.g., in an inert solvent)

Reaction Workup & Purification

Quenching, Extraction,
and Solvent Removal

'

Distillation or
Chromatography

N-Methylacetamide-d7

(CD3CONDCD3)

Click to download full resolution via product page

Caption: A representative workflow for the synthesis of N-Methylacetamide-d7.

Experimental Protocol (Representative)

The following is a representative protocol adapted from the synthesis of N-Methylacetamide.

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve methylamine-d5 hydrochloride in a suitable inert solvent.
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o Acylation: Slowly add a deuterated acetylating agent, such as acetyl-d3 chloride or acetic
acid-d4, to the reaction mixture. The reaction may be heated to drive it to completion.

o Workup: After the reaction is complete (monitored by an appropriate technique like TLC or
GC), the mixture is cooled to room temperature. The reaction is quenched by the addition of
water or a basic solution to neutralize any excess acid. The product is then extracted into an
organic solvent.

« Purification: The organic layers are combined, dried over an anhydrous salt (e.g., MgSQOa),
and the solvent is removed under reduced pressure. The crude product is then purified by
fractional distillation or column chromatography to yield pure N-Methylacetamide-d7.

Spectroscopic Analysis

Spectroscopic analysis is essential for the structural confirmation and purity assessment of N-
Methylacetamide-d7.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: Due to the high isotopic purity (typically >98 atom % D), the proton NMR spectrum
of N-Methylacetamide-d7 will show very small residual peaks corresponding to the non-
deuterated positions. The absence of significant signals for the methyl and N-methyl protons
confirms the successful deuteration.

e 13C NMR: The carbon-13 NMR spectrum is a valuable tool for confirming the carbon
skeleton. The signals for the deuterated carbons will appear as multiplets due to C-D
coupling and will be shifted slightly upfield compared to the non-deuterated compound. The
expected approximate chemical shifts for N-Methylacetamide in CDCls are around 22 ppm
(acetyl methyl) and 26 ppm (N-methyl), with the carbonyl carbon appearing around 170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of N-Methylacetamide-d7 will show characteristic shifts in vibrational
frequencies compared to its non-deuterated analog due to the heavier mass of deuterium. The
most significant changes are expected for the C-H and N-H stretching and bending vibrations.
For instance, the N-H stretching vibration (Amide A band) typically seen around 3300-3500
cm~1 in secondary amides will be shifted to a lower frequency (N-D stretch). Similarly, the C-H
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stretching vibrations around 2800-3000 cm~* will be replaced by C-D stretching vibrations at
lower wavenumbers. The Amide | (C=0 stretch) and Amide Il (N-H bend and C-N stretch)
bands will also be affected by the deuteration of the N-methyl group and the adjacent methyl

group.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for confirming the molecular weight and
isotopic enrichment of N-Methylacetamide-d7. The electron ionization (EI) mass spectrum of
non-deuterated N-Methylacetamide shows a molecular ion peak (M*) at m/z 73. For N-
Methylacetamide-d7, the molecular ion peak is expected at m/z 80, confirming the
incorporation of seven deuterium atoms.

Applications in Research and Drug Development

N-Methylacetamide-d7 is primarily used as an internal standard in quantitative bioanalytical
methods, particularly in pharmacokinetic studies of drugs that are metabolized to N-
Methylacetamide.

Use as an Internal Standard in Pharmacokinetic Studies

The workflow below illustrates the use of N-Methylacetamide-d7 as an internal standard in a
typical pharmacokinetic study.
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Workflow for Pharmacokinetic Analysis using NMA-d7 as an Internal Standard

Biological Sampling

Collect biological samples
(e.g., plasma, urine)
at various time points

Sample Preparation

Spike samples with a known
amount of NMA-d7 (Internal Standard)

i

Extract analytes
(e.g., SPE, LLE)

Data Analysis

Quantify endogenous NMA
based on the peak area ratio
of NMA to NMA-d7

'

Generate pharmacokinetic profile
(Concentration vs. Time)

Click to download full resolution via product page

Caption: Use of N-Methylacetamide-d7 in a pharmacokinetic study workflow.
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The deuterium kinetic isotope effect (DKIE) is a key consideration in drug development.
Replacing hydrogen with deuterium at a metabolic site can slow down the rate of metabolism,
potentially improving a drug's pharmacokinetic profile. While N-Methylacetamide-d7 is
typically used as a standard, the principles of deuteration are highly relevant to the design of
new chemical entities with enhanced metabolic stability.

Metabolic Pathways

N-Methylacetamide is a known metabolite of N,N-dimethylacetamide (DMAC). The metabolism
of N-Methylacetamide itself has been studied, with N-(hydroxymethyl)acetamide identified as a
metabolite in mice. Understanding these metabolic pathways is crucial when using N-
Methylacetamide-d7 as an internal standard, as it is important to ensure that it is metabolically
stable during the course of the experiment or that its metabolites do not interfere with the
analysis.

Conclusion

N-Methylacetamide-d7 is a valuable tool for researchers in the fields of drug metabolism and
pharmacokinetics. Its well-defined chemical and physical properties, coupled with its distinct
mass spectrometric signature, make it an ideal internal standard for the accurate quantification
of N-Methylacetamide in biological systems. This guide provides the foundational technical
information required for the effective application of N-Methylacetamide-d7 in a research and
development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to N-Methylacetamide-d7:
Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1611707#n-methylacetamide-d7-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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